

O-Desmethylbrofaromine: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethylbrofaromine, the principal active metabolite of the reversible inhibitor of monoamine oxidase A (RIMA), Brofaromine, plays a significant role in the pharmacological effects of its parent compound. This technical guide provides a comprehensive overview of the chemical structure, properties, and known pharmacological activities of **O-**

Desmethylbrofaromine. It is intended to serve as a resource for researchers and professionals engaged in the study of monoamine oxidase inhibitors and the development of novel therapeutics for depressive and anxiety disorders.

Chemical Structure and Properties

O-Desmethylbrofaromine is formed in the body via the O-demethylation of Brofaromine, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2D6. This biotransformation results in a phenolic derivative with distinct physicochemical properties.

Based on the structure of its parent compound, the chemical details of **O-Desmethylbrofaromine** can be defined as follows:

Property	Value	
IUPAC Name	4-(7-bromo-5-hydroxy-1-benzofuran-2-yl)piperidine	
Molecular Formula	C13H14BrNO2	
Molecular Weight	296.16 g/mol	
Canonical SMILES	C1CNCCC1C2=CC3=C(O2)C=C(C=C3Br)O	
InChI Key	InChI=1S/C13H14BrNO2/c14-10-6-11(17)7-9- 8(5-15-3-1-2-4-15)16-13(9)12(10)7/h5-7,17H,1- 4H2	

Pharmacological Properties

O-Desmethylbrofaromine is recognized as an active metabolite that contributes to the overall therapeutic effect of Brofaromine. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).

Mechanism of Action: MAO-A Inhibition

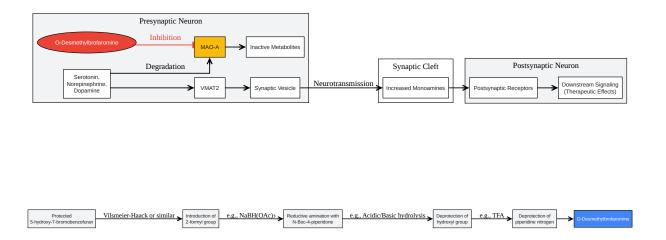
Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, **O-Desmethylbrofaromine** increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

The reversible nature of this inhibition is a key feature, distinguishing it from older, irreversible MAOIs and contributing to a more favorable safety profile, particularly concerning dietary tyramine interactions (the "cheese effect").

Receptor and Transporter Interaction Profile

While the primary target of **O-Desmethylbrofaromine** is MAO-A, the parent compound, Brofaromine, has also been shown to possess serotonin reuptake inhibiting properties.[1] The extent to which **O-Desmethylbrofaromine** shares this activity is an area of ongoing investigation. A comprehensive understanding of its interaction with serotonin (SERT),

norepinephrine (NET), and dopamine (DAT) transporters is crucial for a complete pharmacological profile.


Table of Known/Predicted Biological Activities:

Target	Activity	Quantitative Data	Reference
Monoamine Oxidase A (MAO-A)	Reversible Inhibitor	Specific IC50/Ki values not publicly available.	Inferred from Brofaromine's activity.
Serotonin Transporter (SERT)	Potential Inhibitor	Specific IC50/Ki values not publicly available.	Inferred from Brofaromine's activity. [1]
Norepinephrine Transporter (NET)	To be determined	-	-
Dopamine Transporter (DAT)	To be determined	-	-

Signaling Pathways

The therapeutic effects of **O-Desmethylbrofaromine** are mediated through the modulation of monoaminergic signaling pathways. Inhibition of MAO-A leads to an accumulation of serotonin, norepinephrine, and to a lesser extent, dopamine in the synaptic cleft, thereby enhancing neurotransmission.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [O-Desmethylbrofaromine: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058297#chemical-structure-and-properties-of-o-desmethylbrofaromine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com